Chelidamic acid, technical grade

Beschreibung

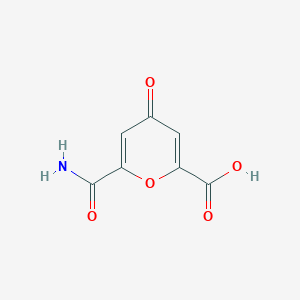

Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic compound with a pyridine core substituted by hydroxyl and two carboxylic acid groups. It serves as a versatile ligand for metal ions due to its tridentate binding capability via hydroxyl, carboxylate, and pyridyl nitrogen atoms . Key synthetic routes involve Claisen condensation of acetone and diethyl oxalate to form chelidonic acid, followed by ammonolysis to yield chelidamic acid with optimized yields up to 90% .

Eigenschaften

IUPAC Name |

6-carbamoyl-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c8-6(10)4-1-3(9)2-5(13-4)7(11)12/h1-2H,(H2,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIMIBALRYTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chelidonic Acid Synthesis

The first step involves a Claisen condensation:

-

Reagents : Sodium ethoxide (2.1 mol), diethyloxalate (2.1 mol), and acetone (1 mol) are mixed in ethanol.

-

Reaction Conditions : Acetone is added slowly (<30% concentration) to prevent aldol side reactions. The mixture is stirred at 5–30°C, yielding a disodium acetone diethyloxalate complex.

-

Neutralization : The complex is neutralized with cold HCl, forming a slurry, which is refluxed with additional HCl to cyclize into chelidonic acid.

Conversion to Chelidamic Acid

The chelidonic acid is dissolved in concentrated ammonium hydroxide and refluxed for 6–8 hours at pH >9. Acidification with HCl precipitates chelidamic acid quantitatively.

Key Advantages :

-

Avoids distillation steps, reducing energy consumption.

-

Scalable with yields exceeding 90% at both stages.

Direct Synthesis from Pyridine Derivatives

An alternative one-pot synthesis (ChemicalBook, 2016) bypasses chelidonic acid by ammonolysis of a β-diketone intermediate:

Reaction Protocol

-

Precursor : A β-diketone derivative (41.8 g, 0.21 mol) is treated with 30% aqueous NH₃ (425 mL) at 0°C.

-

Stirring : The suspension is stirred at 20°C for 48 hours.

-

Workup : Excess ammonia is removed under reduced pressure, and the residue is refluxed with water and charcoal. Acidification with HCl (pH=1) yields chelidamic acid as a white solid.

Optimization Notes :

-

Charcoal treatment improves purity by adsorbing impurities.

-

Cold washing minimizes product loss.

Comparative Analysis of Methods

Technical-Grade Considerations

-

Cost : The chelidonic acid route uses inexpensive reagents (ethanol, acetone) but requires precise temperature control.

-

Purity : Direct synthesis achieves higher purity (98%) without intermediate isolation.

-

Safety : NH₃ and HCl handling necessitates corrosion-resistant equipment.

Environmental and Industrial Feasibility

The chelidonic acid method’s avoidance of solvent distillation reduces volatile organic compound (VOC) emissions. In contrast, direct synthesis generates aqueous waste containing ammonium salts, requiring neutralization. Technical-grade production prioritizes the chelidonic acid route for its balance of yield (95% overall) and scalability.

Emerging Innovations

Recent patents and publications emphasize:

Analyse Chemischer Reaktionen

Coordination Chemistry and Metal-Organic Framework (MOF) Formation

Chelidamic acid acts as a polydentate ligand, forming coordination polymers with alkaline earth metals:

-

Reaction with Mg(NO₃)₂ : Hydrothermal treatment yields [Mg(HL)(H₂O)₂]ₙ (HL²⁻ = deprotonated chelidamic acid), a 2D MOF. Dehydration at 210°C removes coordinated water, generating a porous structure ([Mg(HL)]ₙ) with enhanced catalytic activity .

-

Reaction with Ca(NO₃)₂ : Forms [Ca(H₂L)₂]ₙ , a 3D framework stabilized by hydrogen bonds. Unlike the Mg-MOF, it lacks catalytic activity due to inaccessible metal centers .

Key Data:

| Property | [Mg(HL)(H₂O)₂]ₙ | [Ca(H₂L)₂]ₙ |

|---|---|---|

| Dimensionality | 2D | 3D |

| Thermal Stability | Up to 100°C | Up to 250°C |

| Catalytic Activity* | Yes (dehydrated) | No |

| *Tested in Claisen-Schmidt reactions . |

Esterification and Functional Group Modification

The carboxylic acid groups undergo typical derivatization reactions:

-

Methyl Ester Formation : Reflux with MeOH/H₂SO₄ yields dimethyl 4-hydroxypyridine-2,6-dicarboxylate .

-

Amide/Nitrile Synthesis :

Substrate Scope and Yields:

| Aldehyde | Ketone | Product Yield (%) |

|---|---|---|

| p-Nitrobenzaldehyde | Acetophenone | 92 |

| o-Nitrobenzaldehyde | Acetophenone | 78 |

| m-Nitrobenzaldehyde | Acetophenone | 85 |

| Benzaldehyde | Cyclohexanone | 88 |

Mechanistic Insights:

-

The Mg²⁺ Lewis acid sites activate carbonyl groups via polarization.

-

Steric and electronic effects influence yields (e.g., ortho-substituted aldehydes show lower reactivity) .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Chemistry

Chelidamic acid serves as a building block in the synthesis of various heterocyclic compounds. It is utilized as a reagent in organic synthesis, facilitating the formation of complex molecular structures. Its ability to undergo oxidation and substitution reactions makes it valuable for creating derivatives that can be further explored for their chemical properties.

Biology

Research has shown that chelidamic acid derivatives exhibit significant biological activities , including:

- Antimicrobial properties : Studies indicate that certain derivatives can disrupt bacterial cell wall synthesis.

- Anticancer potential : Chelidamic acid has been investigated for its ability to target cancer cells through mechanisms such as oxidative stress modulation .

Medicine

In the medical field, chelidamic acid is being explored for its potential in drug development. Notably, derivatives of chelidamic acid are being evaluated as potential therapeutics for Alzheimer's Disease . These compounds have demonstrated antioxidant properties and the ability to disrupt amyloid plaques associated with the disease . The development of new systems based on chelidamic acid aims to enhance therapeutic efficacy through structural modifications.

Industrial Applications

Chelidamic acid is also used in industrial applications for:

- The production of dyes and pigments .

- Serving as a chemical intermediate in various manufacturing processes.

Table 1: Summary of Chelidamic Acid Derivatives and Their Biological Activities

Case Study 1: Therapeutic Applications for Alzheimer’s Disease

A study conducted by the Green Research Group investigated N-heterocyclic amines derived from chelidamic acid as potential treatments for Alzheimer's Disease. The research focused on the molecular features associated with oxidative stress and plaque formation. Results indicated that these derivatives could effectively break apart amyloid plaques and exhibit antioxidant activity, suggesting their potential as therapeutic agents .

Case Study 2: Energy Storage Applications

Recent research has explored the use of chelidamic acid as an organic anode material in energy storage systems. The study demonstrated that chelidamic acid forms polymeric structures with metal ions, enhancing capacitance and performance in redox flow batteries. This application highlights its utility beyond traditional chemical synthesis into the realm of energy technology .

Wirkmechanismus

The mechanism by which chelidamic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to the survival of microorganisms or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Chelidamic acid is often compared to:

- Dipicolinic acid (2,6-pyridinedicarboxylic acid) : Lacks the 4-hydroxyl group, reducing hydrogen-bonding capacity but enhancing electron-withdrawing effects.

- 4-Methoxy-pyridine-2,6-dicarboxylic acid (OMe13) and 4-chloro-pyridine-2,6-dicarboxylic acid (Cl14) : Electron-withdrawing substituents at the 4-position alter coordination strength and solubility .

- Bilirubin : Shares a pyrrolic framework but acts as a REV-ERBα antagonist, contrasting chelidamic acid’s agonist activity .

Table 1: Structural and Physical Properties

Coordination Chemistry and Metal-Binding Behavior

Chelidamic acid forms stable complexes with transition metals (e.g., Co, Ce) and lanthanides, often yielding 3D frameworks via hydrogen bonds and π-π interactions. Comparative studies highlight:

- Cobalt(II) complexes : Chelidamic acid derivatives form layered or channeled structures distinct from dipicolinic acid analogs. For example, [Co(dipic-OH)(pyz)(OH₂)]·H₂O exhibits a 3D channel framework via π-π stacking, absent in dipicolinic acid-based complexes .

- Cerium(IV) and Lanthanum(III) complexes : Chelidamic acid coordinates in a tridentate mode, creating nine-coordinate Ce(IV) or ten-coordinate La(III) geometries with unique optical properties (e.g., absorption at 221–571 nm) .

Table 2: Crystal Parameters of Representative Complexes

Q & A

Q. What are the established methods for synthesizing chelidamic acid in a laboratory setting?

Chelidamic acid can be synthesized via condensation reactions using diethyl oxalate and acetone in the presence of sodium ethoxide, followed by acid hydrolysis. A critical step involves esterification of intermediate products, as demonstrated in the synthesis of chelidamic acid dimethyl ester using thionyl chloride and methanol . Researchers should optimize reaction conditions (e.g., temperature, solvent purity) to achieve yields >60%, with purification via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing chelidamic acid and its derivatives?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., carboxyl C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~2500-3300 cm⁻¹).

- NMR : H NMR (DMSO-d6) shows pyran ring protons at δ 6.5–7.5 ppm, while C NMR confirms carboxylate carbons at δ 165–175 ppm.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., monohydrate form crystallizes in monoclinic C2/c space group) .

Q. What safety protocols should be followed when handling technical-grade chelidamic acid?

Q. How does chelidamic acid function as a chelating agent in metal coordination chemistry?

Chelidamic acid binds metals via its pyridine-2,6-dicarboxylate moiety, forming stable complexes with transition metals (e.g., Co²⁺, La³⁺) and noble metals. The hydroxyl group at the 4-position enhances coordination versatility, enabling diverse geometries (octahedral, square planar). Applications include catalytic frameworks and polyoxometalate modifications .

Advanced Research Questions

Q. What structural features enable chelidamic acid to form diverse coordination frameworks with transition metals?

Chelidamic acid’s rigidity and multiple donor sites facilitate hierarchical assembly. For example:

Advanced studies should combine crystallography with DFT calculations to predict framework stability .

Q. What methodological considerations are critical when employing chelidamic acid in enzyme inhibition studies?

- Kinetic assays : Measure inhibition constants (e.g., for glutamate decarboxylase) using UV-Vis monitoring of cofactor PLP depletion .

- Control experiments : Compare with analogs (e.g., chelidonic acid, 2,6-pyridine dicarboxylic acid) to isolate structural contributions to inhibition .

- Buffer selection : Use pH 7.4 Tris-HCl to maintain ligand protonation states critical for binding .

Q. How can researchers resolve contradictions between theoretical predictions and experimental observations in chelidamic acid coordination chemistry?

Discrepancies often arise from solvent effects or counterion interference. Strategies include:

Q. What advanced chromatographic applications utilize chelidamic acid's unique chemical properties?

Chelidamic acid serves as a chelating eluent in high-performance chelation ion chromatography (HPCIC) for metal speciation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.